1H-Indol-4-amine, 1-(difluoromethyl)-
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1H-Indol-4-amine, 1-(difluoromethyl)- consists of a nine-membered carbon ring fused with a nitrogenous indole ring. The carbon ring has two fluorine atoms and an amine group attached to it.Physical and Chemical Properties Analysis
The molecular weight of 1H-Indol-4-amine, 1-(difluoromethyl)- is 182.174. Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Hydrogen Bond Donor Properties and Drug Design
The difluoromethyl group in "1H-Indol-4-amine, 1-(difluoromethyl)-" is considered a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl, thiol, or amine groups. This property facilitates the design of molecules with improved pharmacokinetic profiles, such as enhanced membrane permeability and metabolic stability. Zafrani et al. (2017) examined difluoromethyl anisoles and thioanisoles, highlighting the difluoromethyl group's hydrogen bond donor capacity, comparable to thiophenol, aniline, and amine groups. This insight supports the rationale for incorporating the difluoromethyl moiety into drug candidates to mimic these functional groups while potentially offering better drug-like properties (Zafrani et al., 2017).
Synthesis of Amines and Indoline Derivatives
The synthesis of amines and indoline derivatives, pivotal in medicinal chemistry and material science, can leverage "1H-Indol-4-amine, 1-(difluoromethyl)-" as a key intermediate. Wang et al. (2018) demonstrated a one-pot aminobenzylation of aldehydes with toluenes, providing a pathway to synthesize a wide array of 1,2-diarylethylamine derivatives. This method, which includes steps towards 2-aryl-substituted indoline derivatives, illustrates the compound's utility in constructing complex molecular architectures found in bioactive compounds (Wang et al., 2018).
Advanced Material Applications
The incorporation of the difluoromethyl group into polymers and materials highlights its significance beyond pharmaceutical applications. For instance, the synthesis and structural evaluation of various indole and gramine derivatives, which include difluoromethylated indoles, demonstrate potential in developing new materials with unique optical, electronic, or catalytic properties. Kukuljan et al. (2016) detailed the synthesis and crystal structures of such derivatives, indicating the potential for these compounds in materials science, especially in creating polymers or small molecules with precise functional attributes (Kukuljan et al., 2016).
Catalyst and Synthetic Methodology Development
The development of catalysts and new synthetic methodologies often utilizes compounds like "1H-Indol-4-amine, 1-(difluoromethyl)-" for creating complex molecules efficiently. For example, Andrews et al. (2017) reported a practical and catalyst-free trifluoroethylation reaction of amines, using trifluoroacetic acid as a fluorine source. This technique underscores the importance of difluoromethylated compounds in synthesizing fluorinated amines, crucial for the pharmaceutical industry due to their impact on the physicochemical properties of drug molecules (Andrews et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that difluoromethyl groups can be transferred to various sites in a molecule, both in stoichiometric and catalytic modes . This could potentially alter the function of the target molecule, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition can disrupt the normal flow of electrons within the mitochondria, affecting energy production and other downstream effects.
Pharmacokinetics
For instance, the difluoromethyl group could enhance the lipophilicity of the compound, potentially improving its absorption and distribution within the body .
Action Environment
The action, efficacy, and stability of 1-(difluoromethyl)-1H-indol-4-amine could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature . .
Properties
IUPAC Name |
1-(difluoromethyl)indol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMIEJOCXPSEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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